1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-cyclopropylurea
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Overview
Description
1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-cyclopropylurea is a compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethyl chain linked to a cyclopropylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-cyclopropylurea typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 4-Chlorophenyl Group: The piperazine intermediate is then reacted with 4-chlorophenyl derivatives under basic conditions to introduce the 4-chlorophenyl group.
Attachment of the Ethyl Chain: The ethyl chain is introduced via N-alkylation reactions using appropriate alkyl halides.
Formation of Cyclopropylurea Moiety: Finally, the cyclopropylurea moiety is formed through reactions involving isocyanates or urea derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. Key considerations would include reaction time, temperature control, and purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-cyclopropylurea undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring and the ethyl chain.
Reduction: Reduction reactions can occur at the cyclopropylurea moiety, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Amine derivatives are common products.
Substitution: Substituted piperazine derivatives are typically formed.
Scientific Research Applications
1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-cyclopropylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-cyclopropylurea involves its interaction with dopamine receptors, particularly the D4 receptor. The compound binds to the receptor, modulating its activity and influencing neurotransmitter release and signaling pathways . This interaction can affect various physiological processes, including mood regulation and cognitive function.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A potent and selective dopamine D4 receptor ligand.
Cetirizine ethyl ester dihydrochloride: A compound with a similar piperazine structure, used as an antihistamine.
Uniqueness
1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-cyclopropylurea is unique due to its specific combination of a piperazine ring, a 4-chlorophenyl group, and a cyclopropylurea moiety. This structure provides distinct pharmacological properties, particularly its high affinity and selectivity for the dopamine D4 receptor .
Properties
IUPAC Name |
1-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-cyclopropylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O/c17-13-1-5-15(6-2-13)21-11-9-20(10-12-21)8-7-18-16(22)19-14-3-4-14/h1-2,5-6,14H,3-4,7-12H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMNKJJYZGXAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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